(6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
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Overview
Description
(6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid: is a heterocyclic compound with a benzoxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazine ring . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
Chemistry: In chemistry, (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool in biochemical assays and drug development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and inflammatory disorders .
Industry: Industrially, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways affected by this compound include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
- (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
- (2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid
- (6-(2-Me-1,3-thiazol-4-yl)-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
Comparison: Compared to these similar compounds, (6-methyl-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is unique due to its specific substitution pattern on the benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(6-methyl-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-10(13)14)6-11(15)16-9/h2-4H,5-6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHAEFMNBBGTJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)CN2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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